2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid
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Overview
Description
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a propionic acid backbone, with a 2,4,6-trimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-methoxyphenyl)propionic Acid: Similar structure but with a methoxy group instead of trimethyl groups.
2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic Acid: Contains tert-butyl and hydroxy groups, offering different reactivity and applications.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group provides steric hindrance and electronic effects that can be advantageous in certain synthetic applications.
Properties
CAS No. |
2044707-18-6 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6H2,1-3H3,(H,15,16) |
InChI Key |
ZNIIIOFIDRGUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C#N)C(=O)O)C |
Origin of Product |
United States |
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